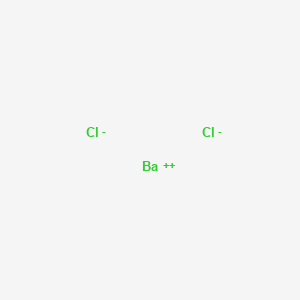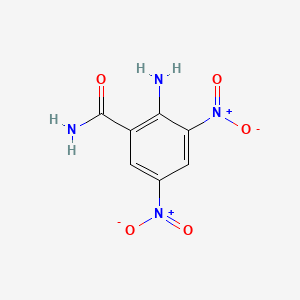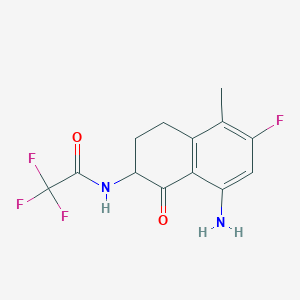
3-(3-PYRIDYL)-2-PROPEN-1-OL
Descripción general
Descripción
3-(3-PYRIDYL)-2-PROPEN-1-OL, also known as (2E)-3-(3-pyridinyl)-2-propen-1-ol, is an organic compound with the molecular formula C8H9NO. It is a colorless to yellow liquid that is used in various chemical and biological applications. The compound is characterized by the presence of a pyridine ring attached to a propenol group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-PYRIDYL)-2-PROPEN-1-OL can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-PYRIDYL)-2-PROPEN-1-OL undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield the corresponding alcohol or amine, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nitrating agents like nitric acid and halogenating agents like bromine or chlorine are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: 3-(3-pyridinyl)propenal, 3-(3-pyridinyl)propanoic acid
Reduction: 3-(3-pyridinyl)propan-1-ol, 3-(3-pyridinyl)propan-1-amine
Substitution: 3-nitro-3-(3-pyridinyl)-2-propen-1-ol, 3-bromo-3-(3-pyridinyl)-2-propen-1-ol
Aplicaciones Científicas De Investigación
3-(3-PYRIDYL)-2-PROPEN-1-OL has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-PYRIDYL)-2-PROPEN-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), which plays a crucial role in glycolysis.
Pathways Involved: By inhibiting PFKFB3, the compound disrupts the glycolytic pathway, leading to reduced glucose metabolism and energy production in cancer cells.
Comparación Con Compuestos Similares
3-(3-PYRIDYL)-2-PROPEN-1-OL can be compared with other similar compounds, such as:
3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO): Both compounds inhibit PFKFB3, but 3PO is more potent and has improved pharmacokinetic properties.
2-Propen-1-ol, 3-(2-pyridinyl)-: This compound has a similar structure but differs in the position of the pyridine ring, which affects its chemical reactivity and biological activity.
List of Similar Compounds
- 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
- 2-Propen-1-ol, 3-(2-pyridinyl)-
- 3-(2-pyridinyl)-2-propen-1-ol
Propiedades
Fórmula molecular |
C8H9NO |
|---|---|
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
3-pyridin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2 |
Clave InChI |
RSFCHWDTMRVOJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C=CCO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
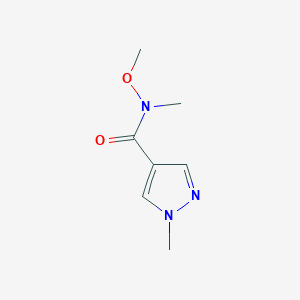
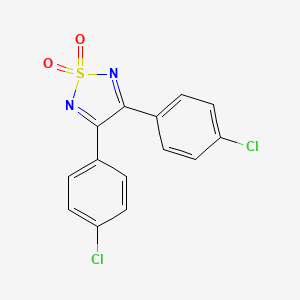
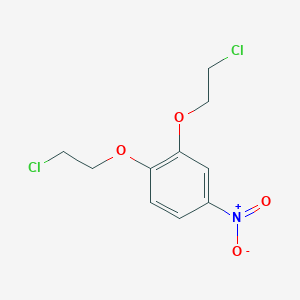

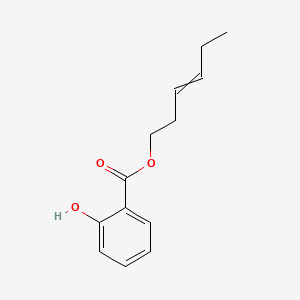
![3-[4-(2-Methylpropyl)phenyl]propanal](/img/structure/B8815366.png)
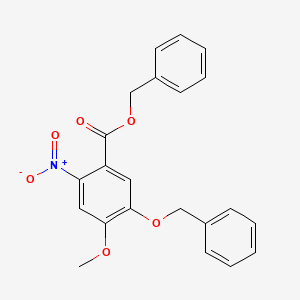
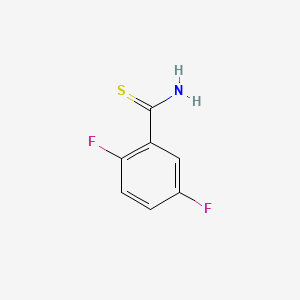

![1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B8815412.png)
